trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

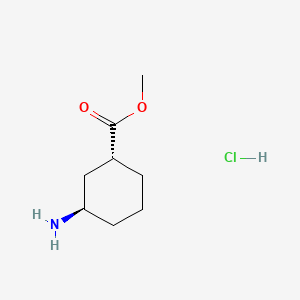

The systematic nomenclature of trans-methyl-3-aminocyclohexanecarboxylate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for describing cyclic amino acid derivatives. The official IUPAC name for this compound is methyl (1R,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride, which precisely defines the stereochemical configuration and functional group positioning. The nomenclature system clearly indicates the trans relationship between the amino group at position 3 and the carboxylate ester group at position 1 of the cyclohexane ring. This systematic naming convention ensures unambiguous identification of the compound's structure and stereochemistry.

The compound is registered under Chemical Abstracts Service number 712313-64-9, which serves as its unique identifier in chemical databases and literature. Alternative systematic names include trans-methyl-3-aminocyclohexanecarboxylate hydrochloride and methyl 1r,3r-3-aminocyclohexane-1-carboxylate hydrochloride, reflecting different acceptable nomenclature approaches while maintaining chemical accuracy. The systematic naming also incorporates the hydrochloride salt designation, indicating the protonated amino group associated with a chloride counterion. These nomenclature conventions facilitate precise communication about the compound's structure in scientific literature and ensure consistency across different chemical databases and suppliers.

Properties

IUPAC Name |

methyl (1R,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFXENVWECZJBF-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known to be used as a catalyst in pharmaceutical research.

Mode of Action

As a catalyst in pharmaceutical research, it likely facilitates chemical reactions without being consumed in the process.

Pharmacokinetics

Its solubility information indicates that it is insoluble in water, which could impact its bioavailability and distribution.

Result of Action

As a catalyst, it likely influences the rate of chemical reactions in pharmaceutical research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. For instance, it should be stored in a cool, well-ventilated area away from oxidizing agents. The compound’s insolubility in water could also affect its behavior in different environments.

Biochemical Analysis

Biochemical Properties

Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride plays a significant role in biochemical reactions, particularly as a catalyst in pharmaceutical research. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the facilitation of specific biochemical reactions, enhancing the efficiency and specificity of these processes. For instance, it may interact with enzymes involved in the synthesis of pharmaceutical compounds, thereby accelerating the reaction rates and improving yield.

Cellular Effects

Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride influences various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may enhance or inhibit specific signaling pathways, leading to changes in gene expression patterns and metabolic activities within the cell. These effects can result in altered cellular behavior, such as increased proliferation or apoptosis, depending on the context of its application.

Molecular Mechanism

The molecular mechanism of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound may bind to specific enzymes, altering their activity and thereby influencing the biochemical pathways they regulate. This can lead to either the activation or inhibition of these pathways, depending on the nature of the interaction. Additionally, trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, such as sustained alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced biochemical reactions and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to reduced efficacy or increased toxicity.

Metabolic Pathways

Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, it may enhance the activity of enzymes involved in the synthesis of specific metabolites, leading to increased production of these compounds. Conversely, it can inhibit enzymes that degrade certain metabolites, resulting in their accumulation within the cell.

Transport and Distribution

The transport and distribution of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, where it exerts its biochemical effects. The compound’s distribution can influence its overall activity and efficacy, as well as its potential side effects.

Subcellular Localization

Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the mitochondria, where it influences metabolic processes.

Biological Activity

trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride is a compound of significant interest in biochemical research due to its structural similarities to amino acids and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevance in medicinal chemistry, supported by data tables and case studies.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 179.68 g/mol

- Structure : The compound features a cyclohexane ring with an amino group and a carboxylate ester functional group, existing in both cis and trans configurations. The trans configuration is particularly noted for its unique spatial arrangement that influences its biological activity.

The biological activity of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride is attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity.

- Ionic Interactions : The carboxylic acid group participates in ionic interactions, modulating protein functions.

- Cell Signaling Pathways : It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular behaviors such as increased proliferation or apoptosis depending on the context of application .

Biological Activities

Research indicates that trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride exhibits several biological activities:

- Neurotransmitter Modulation : Due to its structural similarity to amino acids, it may influence neurotransmitter systems.

- Cellular Effects : Studies have demonstrated its capability to modulate cell signaling pathways, affecting gene expression and metabolic activities .

- Asymmetric Catalysis : It serves as a chiral ligand in asymmetric hydrogenation reactions, promoting the formation of chiral alcohols with high enantioselectivity .

Data Table: Biological Activities and Applications

| Activity Type | Description | Reference |

|---|---|---|

| Neurotransmitter Modulation | Influences neurotransmitter systems due to structural similarities with amino acids. | |

| Cellular Signaling | Affects cell signaling pathways, leading to changes in gene expression and metabolism. | |

| Asymmetric Catalysis | Functions as a chiral ligand in catalytic reactions, enhancing enantioselectivity. | |

| Drug Development | Investigated for potential therapeutic properties in pharmaceutical research. |

Case Studies

-

Cell Proliferation Studies :

- A study evaluated the effects of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride on various cancer cell lines. Results indicated that at specific concentrations, the compound significantly enhanced cell proliferation through modulation of key signaling pathways.

-

Neuroprotective Effects :

- Research demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

-

Chiral Ligand Applications :

- In asymmetric synthesis experiments, trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride was used as a ligand for the hydrogenation of ketones, resulting in high yields of chiral products with minimal side reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Similarities

The compound belongs to a class of aminocycloalkane carboxylate esters, which are distinguished by variations in:

- Ring size (cyclohexane vs. cyclopentane/cyclobutane).

- Substituent positions (axial vs. equatorial).

- Stereochemistry (cis vs. trans).

Detailed Comparison Table

| Compound Name | CAS Number | Ring Size | Substituent Positions | Stereochemistry | Similarity Score | Molecular Formula |

|---|---|---|---|---|---|---|

| trans-Methyl-3-aminocyclohexanecarboxylate HCl | 712313-64-9 | 6-membered | 3-amino, 1-ester | trans | Reference | C₈H₁₆ClNO₂ |

| cis-Methyl-3-aminocyclobutanecarboxylate HCl | 1212304-86-3 | 4-membered | 3-amino, 1-ester | cis | 0.94 | C₇H₁₂ClNO₂ |

| Methyl trans-4-aminocyclohexanecarboxylate HCl | 61367-07-5 | 6-membered | 4-amino, 1-ester | trans | 0.94 | C₈H₁₆ClNO₂ |

| (1S,3S)-Methyl-3-aminocyclopentanecarboxylate HCl | 1085842-51-8 | 5-membered | 3-amino, 1-ester | cis (1S,3S) | 0.94 | C₇H₁₄ClNO₂ |

| methyl (1S,3R)-3-aminocyclohexanecarboxylate HCl | 222530-35-0 | 6-membered | 3-amino, 1-ester | (1S,3R) | N/A | C₈H₁₆ClNO₂ |

Critical Analysis of Differences

Ring Size and Stability

- Cyclobutane derivatives (4-membered rings) are less common in pharmaceuticals due to synthetic challenges and instability .

Stereochemical Impact

- The trans-isomer (target compound) offers distinct spatial arrangement compared to cis-isomers (e.g., CAS 1212304-86-3), influencing hydrogen-bonding capacity and solubility. For instance, trans-configurations may enhance solubility in polar solvents due to reduced steric hindrance .

- The (1S,3R)-configured isomer (CAS 222530-35-0) demonstrates how enantiomeric differences can alter biological activity, such as receptor binding affinity in drug candidates .

Substituent Position

- 3-Amino vs. 4-Amino Derivatives: Methyl trans-4-aminocyclohexanecarboxylate HCl (CAS 61367-07-5) shares the same ring and stereochemistry but positions the amino group at C3. This minor positional shift can drastically alter metabolic pathways in vivo .

Research Implications

- Pharmaceutical Utility : The target compound’s trans-configuration and cyclohexane backbone make it a preferred scaffold for synthesizing neuromodulators and anticonvulsants, whereas cyclopentane analogs (e.g., CAS 1085842-51-8) are explored for compact ligand designs .

- Analytical Challenges : Structural similarities necessitate advanced chromatographic methods (e.g., RP-HPLC) for purity assessment, as seen in studies on amitriptyline HCl, a related amine-containing drug .

Q & A

Q. What are the recommended safety protocols and handling procedures for trans-methyl-3-aminocyclohexanecarboxylate hydrochloride in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks if handling powdered forms to prevent inhalation .

- Ventilation : Work in a fume hood or well-ventilated area to minimize exposure to vapors or aerosols .

- Waste Disposal : Segregate chemical waste and transfer it to certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers optimize the synthesis and purification of trans-methyl-3-aminocyclohexanecarboxylate hydrochloride?

Methodological Answer :

- Multi-Step Synthesis : Follow protocols involving reductive amination or nucleophilic substitution, with intermediates purified via recrystallization (e.g., using ethanol/water mixtures) .

- Catalytic Efficiency : Use triethylamine or dimethylaminopyridine (DMAP) as catalysts to enhance reaction yields in esterification or amidation steps .

- Final Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acidic mobile phase) to isolate high-purity product .

Q. What analytical techniques are critical for characterizing trans-methyl-3-aminocyclohexanecarboxylate hydrochloride?

Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify stereochemistry and functional groups (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm) .

- Purity Assessment : Perform HPLC with UV detection (λ = 210–230 nm) and compare retention times against certified reference standards .

- Salt Form Verification : Conduct ion chromatography or titration to confirm hydrochloride content .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., monitor weight loss at 150–200°C) .

- Hydrolytic Stability : Perform accelerated degradation studies in acidic/basic buffers (pH 1–13) and analyze degradation products via LC-MS .

- Light Sensitivity : Store in amber vials at –20°C and monitor photodegradation using UV-vis spectroscopy .

Advanced Research Questions

Q. How does stereochemistry impact the biological or physicochemical properties of trans-methyl-3-aminocyclohexanecarboxylate hydrochloride?

Methodological Answer :

- Comparative Studies : Synthesize cis- and trans-isomers separately, and evaluate differences in solubility (e.g., logP via shake-flask method) or receptor binding (e.g., molecular docking simulations) .

- Chiral Analysis : Use chiral HPLC columns (e.g., Chiralpak AD-H) with polar organic mobile phases to resolve enantiomers and assess optical purity .

Q. What strategies are effective for identifying and quantifying process-related impurities in this compound?

Methodological Answer :

Q. How can kinetic modeling improve the understanding of its degradation pathways?

Methodological Answer :

Q. What green chemistry approaches can reduce environmental impact during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.